UBP 302

Descripción

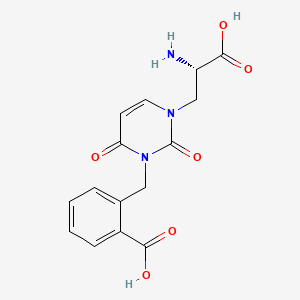

Structure

3D Structure

Propiedades

IUPAC Name |

2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIYULWYHDSXHL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)C[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423571 | |

| Record name | UBP-302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745055-91-8 | |

| Record name | (αS)-α-Amino-3-[(2-carboxyphenyl)methyl]-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745055-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | UBP-302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({3-[(2S)-2-Amino-2-carboxyethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl}methyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UBP-302 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ8AP4UA5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of UBP 302

For Immediate Release

Bristol, UK – December 9, 2025 – In a comprehensive technical guide released today, leading researchers have detailed the mechanism of action of UBP 302, a potent and selective antagonist of kainate receptors containing the GluK1 subunit. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth look at the pharmacology of this compound, complete with quantitative data, detailed experimental protocols, and novel visualizations of its interaction with neural signaling pathways.

This compound has emerged as a critical tool in neuroscience research, enabling the precise dissection of the physiological roles of GluK1-containing kainate receptors. These receptors are implicated in a variety of neurological processes and disorders, making this compound a compound of significant interest for therapeutic development.

Core Mechanism: Selective Antagonism of GluK1-Containing Kainate Receptors

This compound exerts its effects through competitive antagonism at the glutamate (B1630785) binding site of kainate receptors that incorporate the GluK1 (formerly known as GluR5) subunit. It is the more active (S)-enantiomer of the racemic mixture UBP 296. This selectivity allows for the specific inhibition of signaling cascades initiated by the activation of these particular receptor subtypes.

Quantitative Analysis of Receptor Binding and Selectivity

The affinity and selectivity of this compound have been extensively characterized through various experimental paradigms. The following tables summarize the key quantitative data, providing a clear comparison of its activity across different glutamate receptor subtypes.

Table 1: Binding Affinity of this compound for Kainate Receptor Subunits

| Receptor Subunit | Apparent Dissociation Constant (Kd) |

| GluK1 (h) | 402 nM[1] |

| GluK2 (h) | > 100 µM |

| GluK3 (h) | - |

| GluK5 (h) | > 100 µM |

| (h) denotes human recombinant receptors. |

Table 2: Antagonist Potency (IC50) of this compound at Kainate and AMPA Receptors

| Receptor | IC50 | Fold Selectivity (vs. GluK1) |

| GluK1-containing kainate receptors | ~1 µM | - |

| AMPA receptors | 106 µM[2] | ~106x |

| GluK2-containing kainate receptors | > 30 µM | > 30x |

| GluK5-containing kainate receptors | > 30 µM | > 30x |

This high degree of selectivity for GluK1-containing receptors over AMPA and other kainate receptor subunits makes this compound an invaluable pharmacological tool for isolating and studying the specific functions of GluK1.[1][2]

Experimental Protocols: Methodological Deep Dive

To ensure the reproducibility and further investigation of this compound's mechanism of action, this guide provides detailed experimental protocols. Below is a representative protocol for determining the antagonist potency of this compound using whole-cell patch-clamp electrophysiology.

Protocol: Determination of this compound IC50 using Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the concentration of this compound required to inhibit 50% of the maximal current response elicited by a kainate receptor agonist at GluK1-containing receptors.

Cell Preparation:

-

HEK293 cells stably expressing human recombinant GluK1 subunits are cultured under standard conditions.

-

Cells are plated onto glass coverslips 24-48 hours prior to recording to allow for adherence.

Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.2 with CsOH.

-

Agonist: 100 µM Kainate in external solution.

-

Antagonist: this compound dissolved in external solution to final concentrations ranging from 0.1 µM to 100 µM.

Recording Procedure:

-

Coverslips with adherent cells are transferred to a recording chamber continuously perfused with external solution.

-

Borosilicate glass pipettes (3-5 MΩ resistance) are filled with internal solution and mounted on the patch-clamp amplifier headstage.

-

A giga-ohm seal is formed between the pipette tip and the cell membrane of a target cell.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

A stable baseline current is established.

-

The agonist (100 µM Kainate) is applied to elicit an inward current.

-

After washout and return to baseline, the cells are pre-incubated with a specific concentration of this compound for 2-3 minutes.

-

The agonist is co-applied with the antagonist, and the resulting current is recorded.

-

This procedure is repeated for each concentration of this compound.

Data Analysis:

-

The peak inward current in the presence of each this compound concentration is measured and normalized to the control response (agonist alone).

-

A concentration-response curve is generated by plotting the normalized current against the logarithm of the this compound concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams have been generated using the DOT language.

Downstream Signaling Consequences of GluK1 Antagonism

The antagonism of GluK1-containing kainate receptors by this compound has significant downstream effects on neuronal signaling. Presynaptically, GluK1 receptors can modulate the release of neurotransmitters, including both glutamate and GABA. By blocking these receptors, this compound can alter the balance of excitation and inhibition within neural circuits. Postsynaptically, the blockade of ion flux through the kainate receptor channel prevents membrane depolarization and subsequent activation of voltage-gated calcium channels and other downstream effectors. There is also evidence suggesting that GluK1-containing receptors can engage in metabotropic signaling, potentially through G-protein coupling, to modulate the activity of other channels and enzymes. The inhibition of these pathways by this compound is a key area of ongoing research.

This technical guide provides a foundational understanding of the mechanism of action of this compound. Its high selectivity for GluK1-containing kainate receptors, coupled with a growing body of research into its effects on neural circuitry, positions this compound as an indispensable tool for the neuroscience community. Further research will undoubtedly continue to illuminate the complex roles of GluK1 receptors in brain function and disease, with this compound at the forefront of these investigations.

References

UBP302: A Technical Guide to a Selective Kainate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

UBP302 is a potent and selective competitive antagonist of the kainate receptor subunit GluK1 (formerly known as GluR5). Developed from a series of willardiine derivatives, UBP302 has emerged as a critical pharmacological tool for elucidating the physiological and pathological roles of GluK1-containing kainate receptors.[1][2][3] This technical guide provides a comprehensive overview of UBP302, including its chemical properties, mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Chemical Properties

| Property | Value |

| Systematic IUPAC Name | (2S)-2-Amino-3-[3-(2-carboxybenzyl)-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid |

| Molecular Formula | C₁₅H₁₅N₃O₆ |

| Molecular Weight | 333.3 g/mol |

| CAS Number | 745055-91-8 |

| Appearance | A solid |

| Solubility | Soluble in DMSO (up to 20 mM with gentle warming) and 1eq. NaOH (up to 25 mM) |

Mechanism of Action

UBP302 exerts its antagonist effect by competitively binding to the ligand-binding domain of the GluK1 subunit of the kainate receptor. This binding prevents the endogenous ligand, glutamate (B1630785), from activating the receptor, thereby inhibiting the influx of cations (primarily Na⁺ and K⁺, with limited Ca²⁺ permeability) through the ion channel.[4] The antagonism by UBP302 and other N3-substituted willardiine derivatives leads to a hyperextension of the ligand-binding core, a conformational change that prevents channel gating.[5][6]

Kainate receptors, including those containing the GluK1 subunit, are involved in both ionotropic and metabotropic signaling.[4][7][8] The ionotropic action leads to direct neuronal depolarization, while the metabotropic function involves G-protein coupling and modulation of intracellular signaling cascades.[4][7][8] UBP302, by blocking the initial ligand binding, inhibits both of these downstream signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and selectivity of UBP302 for various glutamate receptor subtypes.

Table 1: Binding Affinity of UBP302 at Kainate Receptors

| Receptor Subunit/Preparation | Assay Type | Ligand | Parameter | Value | Reference |

| Native GluK1-containing receptors (rat dorsal root) | Functional Assay | Kainate | Apparent K_d | 402 nM | --INVALID-LINK-- |

| Recombinant human GluK1 | Not Specified | Not Specified | Not Specified | Potent Antagonist | --INVALID-LINK-- |

| Recombinant human GluK3 | Functional Assay (Ca²⁺ imaging) | Glutamate | IC₅₀ | >10 µM | --INVALID-LINK-- |

Table 2: Selectivity Profile of UBP302

| Receptor Type | Receptor Subunit/Preparation | Selectivity Fold (over GluK1) | Reference |

| AMPA Receptors | Native (rat spinal cord) | ~260-fold | --INVALID-LINK-- |

| Kainate Receptors | Recombinant human GluK2 | ~90-fold | --INVALID-LINK-- |

| Kainate Receptors | Recombinant human GluK5 | ~90-fold | --INVALID-LINK-- |

| NMDA Receptors | Not specified | Little to no action | --INVALID-LINK-- |

| Group I mGlu Receptors | Not specified | Little to no action | --INVALID-LINK-- |

Experimental Protocols

Radioligand Displacement Binding Assay

This protocol is a generalized procedure for determining the binding affinity of UBP302 for kainate receptors using a radiolabeled ligand (e.g., [³H]kainate).

Materials:

-

Cell membranes expressing the kainate receptor subunit of interest (e.g., HEK293 cells transfected with GluK1)

-

[³H]kainate (Radioligand)

-

UBP302 (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., GF/B or GF/C)

-

Scintillation fluid

-

Scintillation counter

-

96-well filter plates and vacuum manifold

Procedure:

-

Prepare a suspension of cell membranes in binding buffer to a final concentration of 50-200 µg of protein per well.

-

In a 96-well plate, add the membrane suspension.

-

Add increasing concentrations of UBP302 to the wells. For total binding, add binding buffer instead of UBP302. For non-specific binding, add a high concentration of unlabeled kainate (e.g., 1 mM).

-

Add a fixed concentration of [³H]kainate to all wells (typically at or below its K_d value).

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 200 µL) to remove unbound radioligand.

-

Allow the filters to dry.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the UBP302 concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a general method for assessing the antagonist activity of UBP302 on kainate receptor-mediated currents in cultured neurons or brain slices.

Materials:

-

Cultured neurons or acute brain slices.

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂, bubbled with 95% O₂/5% CO₂.

-

Internal solution for the patch pipette containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.

-

Kainate (agonist).

-

UBP302.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes (3-5 MΩ resistance).

Procedure:

-

Prepare the brain slices or neuronal culture in the recording chamber continuously perfused with oxygenated aCSF.

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

Clamp the cell at a holding potential of -60 mV to -70 mV.

-

Obtain a stable baseline recording of the holding current.

-

Apply kainate (e.g., 10 µM) to the bath or via a local perfusion system to evoke an inward current.

-

After the kainate-evoked current reaches a steady state, wash it out with aCSF until the holding current returns to baseline.

-

Bath apply UBP302 at the desired concentration (e.g., 1-10 µM) for a period of 5-10 minutes.

-

In the continued presence of UBP302, re-apply kainate at the same concentration as in step 5.

-

Measure the amplitude of the kainate-evoked current in the presence of UBP302.

-

Calculate the percentage of inhibition of the kainate-evoked current by UBP302.

-

A dose-response curve can be generated by repeating steps 7-9 with different concentrations of UBP302 to determine the IC₅₀.

Visualizations

Caption: Kainate receptor signaling pathway and the inhibitory action of UBP302.

Caption: General experimental workflow for a radioligand displacement binding assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Willardiine and Its Analogues | Encyclopedia MDPI [encyclopedia.pub]

- 3. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kainate receptor - Wikipedia [en.wikipedia.org]

- 5. Crystal Structures of the Kainate Receptor GluR5 Ligand Binding Core Dimer with Novel GluR5-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of antagonism of the GluR2 AMPA receptor: Structure and dynamics of the complex of two willardiine antagonists with the glutamate binding domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - PMC [pmc.ncbi.nlm.nih.gov]

UBP 302: A Technical Guide to its High Selectivity for the GluK1 Kainate Receptor Subunit

For Researchers, Scientists, and Drug Development Professionals

Introduction

UBP 302 is a potent and highly selective competitive antagonist of kainate receptors (KARs) that contain the GluK1 subunit (formerly known as GluR5).[1] Developed at the University of Bristol, this compound has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of GluK1-containing receptors in the central nervous system. Its high selectivity distinguishes it from broader spectrum antagonists and allows for the specific investigation of GluK1-mediated signaling pathways. This technical guide provides an in-depth overview of the quantitative pharmacology, experimental methodologies, and signaling pathways related to the GluK1 selectivity of this compound.

Quantitative Selectivity Profile of this compound

The selectivity of this compound for the GluK1 subunit over other ionotropic glutamate (B1630785) receptor subtypes is a key feature of its pharmacological profile. The following table summarizes the available quantitative data on the antagonist activity of this compound and its racemate, UBP296. It is important to note that the antagonist activity of UBP296 resides in its (S)-enantiomer, this compound.[2]

| Receptor Subunit(s) | Ligand | Assay Type | Potency (IC50/Ki) | Source |

| Human GluK1 (homomeric) | UBP296 | Ca2+ Influx (HEK293) | 3.5 ± 1.5 µM | More et al., 2004[3] |

| Human GluK1/GluK2 | UBP296 | Ca2+ Influx (HEK293) | 7.0 ± 5.1 µM | More et al., 2004[3] |

| Human GluK1/GluK5 | UBP296 | Ca2+ Influx (HEK293) | 4.0 ± 0.7 µM | More et al., 2004[3] |

| Rat GluK2 (homomeric) | UBP296 | Radioligand Binding | > 100 µM | More et al., 2004[2] |

| Human GluK3 (homomeric) | UBP302 | Electrophysiology | Effective Blocker | Perrais et al., 2008[4] |

| AMPA Receptors | UBP302 | Electrophysiology | Antagonized at ≥ 100 µM | More et al., 2004; Mayer et al., 2006[5] |

| NMDA Receptors | UBP302 | Not specified | >500-fold selectivity | Review Mention[6] |

Note: GluK1 was formerly known as GluR5, GluK2 as GluR6, and GluK5 as KA2. The data for UBP296 is presented as it is the most comprehensive dataset available from a single study and UBP302 is its active enantiomer.

Signaling Pathways

This compound acts as a competitive antagonist at the glutamate binding site of GluK1-containing kainate receptors. This action primarily blocks the ionotropic function of the receptor, preventing ion influx upon agonist binding. Additionally, kainate receptors have been shown to exhibit metabotropic, G-protein coupled signaling.

Caption: this compound antagonism of kainate receptor signaling pathways.

Experimental Protocols

The determination of this compound's selectivity and potency relies on various in vitro assays. Below are detailed methodologies for two common experimental approaches.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is designed to measure the inhibitory effect of this compound on agonist-evoked currents in HEK293 cells expressing recombinant human kainate receptor subunits.

Cell Preparation:

-

Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Transfection: Transiently transfect cells with plasmids encoding the desired human kainate receptor subunit (e.g., GluK1) using a suitable transfection reagent. A reporter gene such as GFP can be co-transfected to identify successfully transfected cells.

-

Plating: 24 hours post-transfection, plate the cells onto glass coverslips at a low density for electrophysiological recording.

Recording Procedure:

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

-

-

Patch-Clamp Recording:

-

Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Obtain a gigaseal (>1 GΩ) on a transfected cell using a borosilicate glass pipette (3-5 MΩ resistance) filled with the internal solution.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Data Acquisition:

-

Establish a stable baseline current.

-

Apply a selective agonist (e.g., 100 µM glutamate) for a short duration (e.g., 2 seconds) to elicit a control inward current.

-

After a washout period, pre-apply varying concentrations of this compound for 1-2 minutes, followed by co-application of the agonist and this compound.

-

Record the peak inward current at each this compound concentration.

-

Data Analysis:

-

Normalize the peak current at each this compound concentration to the control current.

-

Plot the normalized current as a function of the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for determining this compound IC50 via patch-clamp.

Calcium Imaging Functional Assay

This fluorescence-based assay measures changes in intracellular calcium in response to receptor activation and its inhibition by this compound.

Cell Preparation:

-

Cell Culture and Transfection: As described in the patch-clamp protocol.

-

Plating: Plate transfected cells in a 96-well black-walled, clear-bottom plate.

Assay Procedure:

-

Dye Loading:

-

Wash cells with a buffered saline solution (e.g., HBSS).

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Fluorescence Measurement:

-

Use a fluorescence plate reader to measure baseline fluorescence.

-

Add varying concentrations of this compound to the wells and incubate for a specified period.

-

Add a fixed concentration of a kainate receptor agonist (e.g., glutamate or kainate) to all wells to stimulate the receptors.

-

Record the change in fluorescence intensity over time.

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well.

-

Normalize the ΔF in the presence of this compound to the control response (agonist alone).

-

Plot the normalized response against the logarithm of the this compound concentration and fit the curve to determine the IC50.

Caption: Workflow for this compound functional screen using calcium imaging.

Conclusion

This compound demonstrates remarkable selectivity for the GluK1 subunit of the kainate receptor. This property, supported by quantitative pharmacological data, makes it an essential tool for dissecting the specific roles of GluK1-containing receptors in neuronal function and disease. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of selective kainate receptor modulators, furthering our understanding of this important class of glutamate receptors.

References

- 1. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kainate receptors with a metabotropic signature enhance hippocampal excitability by regulating the slow after-hyperpolarization in CA3 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selective increases of AMPA, NMDA, and kainate receptor subunit mRNAs in the hippocampus and orbitofrontal cortex but not in prefrontal cortex of human alcoholics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. brainvta.tech [brainvta.tech]

Core Function and Mechanism of Action

An In-depth Technical Guide to the Function of UBP302

UBP302 is a potent and selective antagonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors.[1] It specifically targets kainate receptors containing the GluK1 (formerly known as GluR5) subunit.[2] Developed at the University of Bristol, UBP302 is the S-enantiomer of the compound UBP296 and is widely utilized in neuroscience research to investigate the physiological and pathological roles of GluK1-containing kainate receptors.[2][3]

The primary function of UBP302 is to block the activation of these receptors by glutamate, the principal excitatory neurotransmitter in the central nervous system. Kainate receptors are implicated in a variety of neuronal processes, including synaptic transmission, synaptic plasticity, and the regulation of neuronal excitability.[3] They exhibit both a canonical ionotropic mechanism, where agonist binding leads to the opening of an ion channel permeable to cations (Na+, K+, and Ca2+), causing membrane depolarization, and a non-canonical metabotropic mechanism, which involves coupling to G-proteins (Gi/o) and protein kinase C (PKC).[3] UBP302, as an antagonist, prevents these downstream signaling events from occurring.

A key characteristic of UBP302 is its dose-dependent selectivity. At concentrations at or below 10 μM, it acts as a selective antagonist for GluK1-containing kainate receptors.[4] However, at higher concentrations (≥ 100 μM), its selectivity diminishes, and it can also antagonize other kainate receptor subunits and AMPA receptors.[4] This property makes careful dose selection critical in experimental design to ensure specific targeting of GluK1.

Quantitative Data: Potency and Selectivity

The following tables summarize the key quantitative parameters that define the pharmacological profile of UBP302.

Table 1: Binding Affinity and Potency of UBP302

| Parameter | Value | Receptor/System | Reference |

| Apparent Kd | 402 nM | Kainate-induced responses in isolated rat dorsal roots | [1][5][6] |

| Ki | 2.02 ± 0.58 μM | Human recombinant GluK1 (competition with [3H]UBP310) | [7] |

Table 2: Functional Activity and Selectivity of UBP302

| Parameter | Value | System/Effect | Reference |

| Selective GluK1 Antagonism | ≤ 10 μM | Bath application on neonatal rat brainstem–spinal cord | [4] |

| Non-selective AMPA/Kainate Antagonism | ≥ 100 μM | Bath application on neonatal rat brainstem–spinal cord | [4] |

| IC50 (vs. fDR-VRP) | 106 ± 13 µM | Hemisected rat spinal cord (measure of AMPA receptor antagonism) | [6] |

| Effective Concentration | 20 μM | Blocks kainate receptor signaling in mouse medial entorhinal cortex | [5] |

| Effective Concentration | 25 μM | Inhibits gamma frequency oscillations in rat basolateral amygdala | [5] |

| In vivo Effective Dose | 250 mg/kg | Reduces seizure severity in a rat model of soman-induced status epilepticus | [5] |

Signaling Pathways Modulated by UBP302

As an antagonist of GluK1-containing kainate receptors, UBP302 inhibits both the ionotropic and metabotropic signaling cascades initiated by these receptors.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of studies utilizing UBP302.

Protocol 1: Electrophysiological Recording in Brainstem-Spinal Cord Slices

This protocol is adapted from studies investigating the role of kainate receptors in respiratory rhythm generation.[4]

-

Preparation of Slices:

-

Neonatal rats (P0-P4) are anesthetized and decapitated.

-

The brainstem and spinal cord are isolated in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. The aCSF composition is (in mM): 128 NaCl, 3 KCl, 1.5 CaCl2, 1 MgCl2, 24 NaHCO3, 0.5 NaH2PO4, and 30 D-glucose.

-

Transverse medullary slices (600-700 µm) containing the pre-Bötzinger complex are prepared using a vibratome.

-

Slices are allowed to recover for at least 30 minutes in aCSF at room temperature before recording.

-

-

Electrophysiological Recording:

-

Slices are transferred to a recording chamber and continuously perfused with aCSF at 27°C.

-

Inspiratory nerve activity is recorded from the cut ends of cervical (C4) or hypoglossal (XII) nerve roots using suction electrodes.

-

Signals are amplified, filtered (band-pass 0.1-1 kHz), rectified, and integrated to obtain a rhythmic bursting pattern.

-

-

Pharmacological Application:

-

A stable baseline of rhythmic activity is recorded for at least 10 minutes.

-

UBP302 is dissolved in aCSF to the desired final concentration (e.g., 10 µM for selective GluK1 antagonism).

-

The UBP302-containing aCSF is bath-applied to the slice preparation.

-

Changes in the frequency and amplitude of inspiratory bursts are recorded and analyzed to determine the effect of blocking GluK1 receptors on the respiratory network.

-

Protocol 2: Radioligand Binding Assay for Receptor Affinity

This protocol describes a competition binding assay to determine the inhibitory constant (Ki) of UBP302 at a specific receptor subtype, adapted from methodologies used for related compounds.[7]

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells are transiently transfected with cDNA encoding the human GluK1 receptor subunit.

-

After 48 hours, cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.

-

-

Competition Binding Assay:

-

Membrane preparations are incubated in the assay buffer containing a fixed concentration of a radiolabeled antagonist (e.g., [3H]UBP310, a related high-affinity GluK1 antagonist).

-

Increasing concentrations of unlabeled UBP302 are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-radioactive standard ligand (e.g., 1 mM kainate).

-

After incubation (e.g., 1 hour at 4°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the log concentration of UBP302.

-

The IC50 value (the concentration of UBP302 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Logical Relationships: Dose-Dependent Selectivity

The utility of UBP302 as a chemical probe is critically dependent on its concentration, which dictates its selectivity for different glutamate receptor subtypes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. UBP-302 - Wikipedia [en.wikipedia.org]

- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective [mdpi.com]

- 4. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. pa2online.org [pa2online.org]

- 7. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

UBP302: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBP302 is a potent and selective competitive antagonist of kainate receptors, specifically targeting those containing the GluK1 (formerly GluR5) subunit. This selectivity makes it an invaluable tool in neuroscience research for dissecting the physiological and pathological roles of GluK1-containing kainate receptors. This document provides a comprehensive technical guide on UBP302, summarizing its pharmacological properties, detailing experimental protocols for its use, and illustrating key concepts with diagrams.

Core Concepts and Mechanism of Action

UBP302 is a derivative of willardiine and acts as a selective antagonist at the glutamate (B1630785) binding site of GluK1-containing kainate receptors.[1][2] Kainate receptors are a subtype of ionotropic glutamate receptors that, upon activation, typically allow the influx of Na+ and Ca2+ ions, leading to neuronal depolarization.[3][4] There are five kainate receptor subunits: GluK1, GluK2, GluK3, GluK4, and GluK5.[4] GluK1-3 can form functional homomeric and heteromeric receptors, while GluK4 and GluK5 are obligate heteromers, requiring co-assembly with GluK1-3 subunits.[4]

UBP302's high affinity and selectivity for the GluK1 subunit allow researchers to investigate the specific roles of these receptor subtypes in various neurological processes, including synaptic transmission, plasticity, and excitotoxicity.[1][5]

Signaling Pathway of Kainate Receptor Activation

The following diagram illustrates the general signaling pathway of a postsynaptic kainate receptor upon glutamate binding, leading to neuronal excitation. UBP302 competitively inhibits this process at GluK1-containing receptors.

Caption: UBP302 competitively antagonizes glutamate binding to GluK1-containing kainate receptors.

Quantitative Data

The following tables summarize the key quantitative data for UBP302, providing a comparative overview of its binding affinity, selectivity, and efficacy in various experimental models.

Table 1: Binding Affinity and Selectivity of UBP302

| Receptor Subunit/Type | Parameter | Value | Species | Reference |

| GluK1 (GluR5) | Apparent Kd | 402 nM | Rat | [1][6] |

| GluK1 | Ki | 2.02 ± 0.58 µM | Human | [7] |

| AMPA Receptors | Selectivity Fold | ~260-fold over GluK1 | Rat | [1][5] |

| GluK2 (GluR6) / GluK5 (KA2) | Selectivity Fold | ~90-fold over GluK1 | Human | [1][5] |

| NMDA Receptors | Action | Little to no action | - | [1][5] |

| Group I mGlu Receptors | Action | Little to no action | - | [1][5] |

Table 2: Efficacy of UBP302 in In Vitro and In Vivo Models

| Experimental Model | Effect | Concentration/Dose | Species | Reference |

| Kainate-induced responses in isolated dorsal roots | Inhibition | Kd = 402 nM | Rat | [6] |

| Gamma frequency oscillations in basolateral amygdala | Inhibition | 25 µM | Rat | [6] |

| Kainate receptor signaling in medial entorhinal cortex | Blockade | 20 µM | Mouse | [6] |

| Soman-induced status epilepticus | Reduction in seizure severity | 250 mg/kg (in vivo) | Rat | [6][8] |

| Kainate receptor-mediated LTP induction in hippocampal mossy fibers | Selective blockade | - | Rat | [1][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving UBP302.

Electrophysiological Recording in Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices and subsequent whole-cell patch-clamp recording to study the effects of UBP302 on synaptic transmission.

3.1.1. Preparation of Acute Hippocampal Slices [5][9][10]

-

Anesthesia and Decapitation: Anesthetize a P20-P45 rat or mouse with isoflurane.[5][9] Once deeply anesthetized (confirmed by lack of pedal reflex), decapitate the animal using a guillotine.[5]

-

Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) with a modified composition to reduce excitotoxicity (e.g., sucrose-based ACSF).[5]

-

Slicing: Glue a brain block onto the stage of a vibratome. Cut 300-400 µm thick coronal or horizontal slices of the hippocampus.[5]

-

Incubation: Transfer the slices to a holding chamber containing standard ACSF (continuously bubbled with 95% O2 / 5% CO2) at 32-34°C for at least 30 minutes, and then maintain at room temperature for at least 1 hour before recording.[10]

3.1.2. Whole-Cell Patch-Clamp Recording [11][12][13]

-

Slice Transfer: Place a single hippocampal slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

-

Cell Targeting: Identify pyramidal neurons in the CA1 or CA3 region using infrared differential interference contrast (IR-DIC) microscopy.

-

Seal Formation and Whole-Cell Configuration: Approach a neuron with the patch pipette and apply gentle positive pressure. Upon contact with the cell membrane, release the pressure and apply gentle suction to form a gigaohm seal. Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

-

Data Acquisition: Record synaptic currents or potentials using a patch-clamp amplifier. Evoke synaptic responses by placing a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 recordings).

-

UBP302 Application: After obtaining a stable baseline recording, bath-apply UBP302 at the desired concentration (e.g., 10-100 µM) and record the changes in synaptic responses.

Caption: Workflow for electrophysiological analysis of UBP302 effects in hippocampal slices.

In Vivo Soman-Induced Seizure Model in Rats

This protocol details the induction of status epilepticus using the nerve agent soman (B1219632) and the assessment of UBP302's anticonvulsant effects.[1][8][14]

3.2.1. Animal Preparation and EEG Implantation

-

Surgically implant cortical electrodes for electroencephalogram (EEG) recording in adult male Sprague-Dawley rats.[1] Allow for a recovery period of at least 7 days.[14]

3.2.2. Soman Administration and Treatment [15][16][17]

-

Pre-treat animals with HI-6 (an oxime) and atropine (B194438) methylnitrate to mitigate the peripheral cholinergic effects of soman.[7][15]

-

Administer soman subcutaneously at a dose sufficient to induce status epilepticus (e.g., 1.6 x LD50).[7][14]

-

Monitor the onset and severity of seizures using behavioral scoring (e.g., Racine scale) and continuous EEG recording.[16][18]

-

Administer UBP302 (e.g., 250 mg/kg, i.p.) at a specified time point after seizure onset (e.g., 1 hour).[1][8]

3.2.3. Post-Exposure Monitoring and Analysis

-

Continue EEG and behavioral monitoring for at least 24 hours to assess the duration and severity of seizures.[1]

-

At a predetermined endpoint (e.g., 24 hours or 30 days), perfuse the animals and collect brain tissue for neurohistopathological analysis (e.g., Fluoro-Jade C and NeuN staining) to assess neuronal injury and loss.[7]

Caption: Workflow for the in vivo evaluation of UBP302 in a soman-induced seizure model.

Radioligand Binding Assay

This protocol describes a filtration binding assay to determine the affinity of UBP302 for GluK1 receptors expressed in a cell line.[8][19][20]

3.3.1. Membrane Preparation

-

Culture HEK293 cells stably expressing the human GluK1 subunit.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.

-

Resuspend the final pellet in an appropriate buffer and determine the protein concentration.

3.3.2. Binding Assay

-

In a 96-well plate, add the membrane preparation, a radiolabeled ligand that binds to GluK1 (e.g., [3H]kainate), and varying concentrations of UBP302.

-

To determine non-specific binding, add a high concentration of a non-labeled ligand (e.g., 1 mM kainate) to a separate set of wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by several washes with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3.3.3. Data Analysis

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the UBP302 concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Conclusion

UBP302 is a powerful and selective tool for investigating the role of GluK1-containing kainate receptors in the central nervous system. Its utility is demonstrated in a variety of applications, from in vitro electrophysiology to in vivo models of neurological disorders. The detailed protocols and compiled data in this guide are intended to facilitate the effective use of UBP302 in neuroscience research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Structure and gating of kainate receptors [frontiersin.org]

- 4. Kainate receptor - Wikipedia [en.wikipedia.org]

- 5. multichannelsystems.com [multichannelsystems.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Assembly and Trafficking of Homomeric and Heteromeric Kainate Receptors with Impaired Ligand Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of Acute Hippocampal Slices from Rats and Transgenic Mice for the Study of Synaptic Alterations during Aging and Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. Whole Cell Patch Clamp Protocol [protocols.io]

- 13. Patch Clamp Protocol [labome.com]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Comparative profile of refractory status epilepticus models following exposure of cholinergic agents pilocarpine, DFP, and soman - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Soman (GD) Rat Model to Mimic Civilian Exposure to Nerve Agent: Mortality, Video-EEG Based Status Epilepticus Severity, Sex Differences, Spontaneously Recurring Seizures, and Brain Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Soman (GD) Rat Model to Mimic Civilian Exposure to Nerve Agent: Mortality, Video-EEG Based Status Epilepticus Severity, Sex Differences, Spontaneously Recurring Seizures, and Brain Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Soman (GD) Rat Model to Mimic Civilian Exposure to Nerve Agent: Mortality, Video-EEG Based Status Epilepticus Severity, Sex Differences, Spontaneously Recurring Seizures, and Brain Pathology [frontiersin.org]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

UBP302: A Technical Guide to a Selective Kainate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and biological activity of UBP302, a potent and selective antagonist of the GluK1 (formerly GluR5) subunit-containing kainate receptors. The information presented herein is intended to support research and development efforts in neuroscience and pharmacology.

Core Chemical and Pharmacological Properties

UBP302 is a pyrimidine (B1678525) derivative with the systematic IUPAC name (S)-α-Amino-3-[(2-carboxyphenyl)methyl]-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid. Its selective antagonism of GluK1-containing kainate receptors makes it a valuable tool for elucidating the physiological and pathological roles of this receptor subtype.

Table 1: Physicochemical Properties of UBP302

| Property | Value | Reference |

| CAS Number | 745055-91-8 | [1] |

| Molecular Formula | C₁₅H₁₅N₃O₆ | [1] |

| Molecular Weight | 333.3 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A solid | [1] |

| Solubility | DMSO: 50 mM | [1] |

| SMILES | O=C(O)C1=CC=CC=C1CN2C(N(C--INVALID-LINK--C(O)=O)C=CC2=O)=O | [1] |

| InChI Key | UUIYULWYHDSXHL-NSHDSACASA-N | [1] |

Table 2: Pharmacological Profile of UBP302

| Parameter | Value | Species/System | Reference |

| Mechanism of Action | Selective antagonist of GluK1 (GluR5) subunit-containing kainate receptors | [2][3] | |

| Apparent Kd | 402 nM | Isolated rat dorsal roots (inhibition of kainate-induced responses) | [1] |

| Selectivity | ~260-fold over AMPA receptors; ~90-fold over recombinant human GluK2 and GluK5-containing kainate receptors | [3] | |

| Activity at other receptors | Little or no action at NMDA or group I mGlu receptors | [3] |

Mechanism of Action and Signaling Pathway

UBP302 exerts its effects by competitively binding to the glutamate (B1630785) binding site on the GluK1 subunit of kainate receptors, thereby preventing their activation by the endogenous agonist glutamate. Kainate receptors are ionotropic glutamate receptors that, upon activation, typically allow the influx of Na⁺ and Ca²⁺ ions, leading to neuronal depolarization. However, emerging evidence suggests that kainate receptors, including those containing the GluK1 subunit, can also signal through non-canonical, metabotropic pathways involving G-protein coupling.

By blocking the GluK1 subunit, UBP302 can modulate both the ionotropic and metabotropic signaling cascades initiated by kainate receptor activation. The diagram below illustrates the putative signaling pathway affected by UBP302.

Experimental Protocols

The following sections outline generalized methodologies for key experiments involving UBP302. These are intended as a guide and may require optimization for specific experimental conditions.

Radioligand Binding Assay for Kd Determination

This protocol describes a competitive binding assay to determine the dissociation constant (Kd) of UBP302 for the GluK1 receptor.

Experimental Workflow:

Methodology:

-

Membrane Preparation:

-

Culture cells (e.g., HEK293) transiently or stably expressing the human GluK1 subunit.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of a suitable radioligand that binds to GluK1 (e.g., [³H]-kainate or a specific [³H]-antagonist).

-

Add increasing concentrations of non-radiolabeled UBP302.

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer.

-

-

Data Analysis:

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the UBP302 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of UBP302 that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Recording of Kainate-Induced Currents

This protocol outlines the use of whole-cell patch-clamp electrophysiology to assess the antagonist activity of UBP302 on kainate-induced currents in neurons.

Methodology:

-

Slice Preparation:

-

Acutely prepare brain slices (e.g., 300-400 µm thick) from a region known to express GluK1 receptors (e.g., hippocampus, dorsal root ganglion neurons).

-

Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

-

-

Electrophysiological Recording:

-

Transfer a slice to a recording chamber continuously perfused with aCSF.

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

Voltage-clamp the neuron at a holding potential of -60 mV to -70 mV.

-

Locally apply a known concentration of a kainate receptor agonist (e.g., kainate or the GluK1-selective agonist ATPA) to elicit an inward current.

-

After establishing a stable baseline response, co-apply the agonist with varying concentrations of UBP302.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current in the absence and presence of UBP302.

-

Calculate the percentage of inhibition of the agonist-induced current by UBP302 at each concentration.

-

Construct a concentration-response curve to determine the IC₅₀ of UBP302 for the inhibition of kainate-induced currents.

-

In Vivo Model of Soman-Induced Seizures

This protocol describes an in vivo model to evaluate the anticonvulsant efficacy of UBP302.

Methodology:

-

Animal Model:

-

Use adult male rats (e.g., Sprague-Dawley).

-

Implant EEG electrodes for continuous monitoring of seizure activity.

-

Induce status epilepticus by subcutaneous injection of the nerve agent soman.

-

-

Drug Administration:

-

Administer UBP302 (e.g., 250 mg/kg, intraperitoneally) at a defined time point after the onset of seizures (e.g., 1 hour).[1]

-

A control group should receive a vehicle injection.

-

-

Data Collection and Analysis:

-

Continuously record EEG for at least 24 hours post-soman exposure.

-

Score the severity and duration of seizures based on the EEG recordings and behavioral observations.

-

Compare the total seizure duration and severity between the UBP302-treated group and the vehicle-treated group.

-

At the end of the experiment, brain tissue can be collected for histological analysis of neuronal damage.

-

Applications in Research

UBP302 is a critical pharmacological tool for:

-

Investigating the role of GluK1-containing kainate receptors in synaptic transmission and plasticity. [3]

-

Elucidating the contribution of GluK1 receptors to neurological and psychiatric disorders , including epilepsy, pain, and anxiety.[1][4]

-

Validating the therapeutic potential of targeting GluK1 receptors for the development of novel anticonvulsant and neuroprotective agents.[1][3]

-

Dissecting the specific contributions of GluK1-mediated signaling in different neuronal circuits.

Disclaimer: UBP302 is for research use only and is not for human or veterinary use.[1] Researchers should consult the relevant safety data sheets and follow appropriate laboratory safety procedures when handling this compound.

References

- 1. Neuroprotection of GluK1 kainate receptor agonist ATPA against ischemic neuronal injury through inhibiting GluK2 kainate receptor-JNK3 pathway via GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GRIK1 glutamate ionotropic receptor kainate type subunit 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. GluK1 kainate receptors are necessary for functional maturation of parvalbumin interneurons regulating amygdala circuit function - PMC [pmc.ncbi.nlm.nih.gov]

UBP 302: A Technical Guide to a Selective GluK1 Kainate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBP 302 is a potent and selective antagonist of the glutamate (B1630785) ionotropic receptor kainate type subunit 1 (GluK1 or GluR5). Its high selectivity makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of GluK1-containing kainate receptors. This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological profile, and detailed experimental protocols for its use in neuroscience research.

Chemical and Physical Properties

This compound, with the systematic IUPAC name (S)-α-Amino-3-[(2-carboxyphenyl)methyl]-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid, is the active S-enantiomer of the racemic mixture UBP 296.[1]

| Property | Value | Reference |

| CAS Number | 745055-91-8 | [2] |

| Molecular Formula | C₁₅H₁₅N₃O₆ | [2] |

| Molecular Weight | 333.3 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [1][3] |

| Solubility | DMSO: 50 mM | [2] |

| SMILES | O=C(O)C1=CC=CC=C1CN2C(N(C--INVALID-LINK--C(O)=O)C=CC2=O)=O | [2] |

| InChI Key | UUIYULWYHDSXHL-NSHDSACASA-N | [2] |

Pharmacological Profile

This compound is a competitive antagonist that exhibits high selectivity for GluK1-containing kainate receptors. This selectivity allows for the specific interrogation of the function of these receptors in complex biological systems.

Binding Affinity and Potency

| Receptor Target | Parameter | Value | Reference |

| GluK1 (GluR5) | Apparent Kd | 402 nM | [2][4] |

| AMPA Receptors | IC₅₀ | 106 µM | [4] |

| GluK2 (GluR6) | Selectivity | ~90-fold over this compound | [1][3] |

| GluK5 (KA2) | Selectivity | ~90-fold over this compound | [1][3] |

| NMDA Receptors | Activity | Little to no action | [1][3] |

| Group I mGlu Receptors | Activity | Little to no action | [1][3] |

Mechanism of Action

This compound acts as a competitive antagonist at the glutamate binding site of GluK1-containing kainate receptors. By blocking the binding of the endogenous agonist glutamate, this compound prevents the conformational changes required for ion channel opening and subsequent neuronal depolarization. Recent evidence also suggests that GluK1-containing receptors can signal through a metabotropic pathway involving G-proteins. This compound is expected to block both the ionotropic and metabotropic signaling cascades initiated by glutamate binding to GluK1.

Signaling Pathways

GluK1-containing kainate receptors have a dual signaling capacity. The canonical pathway involves ion channel opening and cation influx. A non-canonical, metabotropic pathway involves the activation of G-proteins, specifically Gαo.

Caption: Dual signaling pathways of the GluK1 kainate receptor blocked by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound has been effectively utilized.

Electrophysiological Recording in Isolated Rat Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from studies investigating the effects of kainate receptor modulation on sensory neurons.

Objective: To assess the antagonist effect of this compound on kainate-induced currents in primary sensory neurons.

Materials:

-

Adult Wistar rats

-

Dissection medium (e.g., L-15 medium)

-

Enzymes for dissociation (e.g., collagenase, trypsin)

-

Culture medium (e.g., DMEM/F12 supplemented with serum and growth factors)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette pulling

-

Internal and external recording solutions

-

Kainate (agonist)

-

This compound (antagonist)

Procedure:

-

DRG Neuron Culture:

-

Euthanize the rat according to institutional guidelines.

-

Dissect dorsal root ganglia and place them in ice-cold dissection medium.

-

Treat ganglia with a cocktail of collagenase and trypsin to dissociate the neurons.

-

Plate the dissociated neurons on coated coverslips and culture for 24-48 hours.

-

-

Electrophysiological Recording:

-

Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with external recording solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Fill the patch pipette with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a DRG neuron.

-

Clamp the neuron at a holding potential of -60 mV.

-

-

Drug Application:

-

Obtain a stable baseline recording.

-

Apply kainate (e.g., 10 µM) to the neuron using a rapid perfusion system to elicit an inward current.

-

Wash out the kainate and allow the current to return to baseline.

-

Pre-incubate the neuron with this compound (e.g., 10 µM) for several minutes.

-

Co-apply kainate and this compound and record the current response.

-

Wash out the drugs to assess the reversibility of the block.

-

-

Data Analysis:

-

Measure the peak amplitude of the kainate-induced current in the absence and presence of this compound.

-

Calculate the percentage of inhibition of the kainate response by this compound.

-

Induction of Gamma Oscillations in Rat Basolateral Amygdala (BLA) Slices

This protocol is based on studies investigating the role of kainate receptors in generating network oscillations.[5]

Objective: To determine the effect of this compound on kainate-induced gamma oscillations in the BLA.

Materials:

-

Young adult rats (e.g., P21-P35)

-

Vibratome for brain slicing

-

Artificial cerebrospinal fluid (aCSF) for slicing and recording

-

Recording chamber (e.g., Haas-type interface chamber)

-

Extracellular field potential recording electrodes (e.g., glass micropipettes filled with aCSF)

-

Amplifier and data acquisition system

-

Kainic acid

-

This compound

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the rat.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare coronal slices (e.g., 400 µm thick) containing the BLA using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording:

-

Place a slice in the recording chamber, perfused with oxygenated aCSF at 32-34 °C.

-

Position an extracellular recording electrode in the BLA.

-

Record spontaneous field potentials.

-

-

Induction and Antagonism of Oscillations:

-

Bath-apply a low concentration of kainic acid (e.g., 200-400 nM) to induce gamma oscillations.

-

Record stable oscillatory activity for a baseline period.

-

Add this compound (e.g., 25 µM) to the perfusing aCSF.[2]

-

Continue recording to observe the effect of this compound on the power and frequency of the gamma oscillations.

-

-

Data Analysis:

-

Perform power spectral analysis on the recorded field potentials.

-

Compare the peak power and frequency of the gamma oscillations before and after the application of this compound.

-

Experimental Workflows

Workflow for Characterizing this compound Antagonism

Caption: A generalized workflow for characterizing the antagonist properties of this compound.

Conclusion

This compound is an indispensable tool for the selective investigation of GluK1-containing kainate receptors. Its high potency and selectivity, coupled with a growing body of literature detailing its use in various experimental paradigms, make it a cornerstone for research into the roles of these receptors in synaptic transmission, plasticity, and neurological disorders. This guide provides a foundational understanding of this compound to facilitate its effective application in the laboratory.

References

- 1. Downregulation of kainate receptors regulating GABAergic transmission in amygdala after early life stress is associated with anxiety-like behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. bio-techne.com [bio-techne.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fast oscillatory activity induced by kainate receptor activation in the rat basolateral amygdala in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of UBP302 in Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-term potentiation (LTP) is a fundamental cellular mechanism underlying learning and memory. While the role of NMDA and AMPA receptors in LTP is well-established, the contribution of kainate receptors (KARs) is an area of growing interest. This technical guide provides an in-depth analysis of the role of UBP302, a selective antagonist of GluK1 (formerly GluR5) subunit-containing KARs, in modulating LTP. We will explore its mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating synaptic plasticity and developing novel therapeutics targeting the glutamatergic system.

Introduction to UBP302 and Kainate Receptors in LTP

Kainate receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in modulating synaptic transmission and plasticity.[1] They are composed of five different subunits: GluK1, GluK2, GluK3, GluK4, and GluK5. KARs can influence neuronal excitability through both direct ion channel function and indirect metabotropic signaling pathways.[2][3] Their involvement in long-term potentiation has been particularly noted at the mossy fiber synapses in the hippocampus.[1][4]

UBP302 is a selective antagonist for KARs containing the GluK1 subunit.[5] This selectivity makes it a valuable pharmacological tool to dissect the specific contribution of GluK1-containing KARs to synaptic plasticity, including LTP.

Quantitative Data on the Effects of UBP302 and GluK1 Modulation on LTP

The following tables summarize quantitative data from studies investigating the impact of GluK1-containing KAR modulation on LTP.

| Compound/Genetic Modification | Synaptic Pathway | Effect on LTP (fEPSP Slope as % of Baseline) | Key Findings | Reference |

| UBP296 (racemic UBP302) | Hippocampal Mossy Fiber | Blocked LTP induction in 2 mM Ca2+ | Demonstrates a critical role for GluK5 (GluK1)-containing KARs in mossy fiber LTP under specific ionic conditions. | [6] |

| GluR6 (GRIK2) Knockout | Hippocampal Mossy Fiber | Wild-type: 182% ± 15%GluR6-/-: 123% ± 6% | Highlights the importance of KARs in mossy fiber LTP, as GluR6 often co-assembles with GluK1/GluK5. | [7] |

| UBP302 | Hippocampal Mossy Fiber | Reduced paired-pulse facilitation of EPSCs | Suggests a presynaptic mechanism of action for GluK1-containing KARs in modulating short-term plasticity that can influence LTP. | [8] |

Experimental Protocols

Hippocampal Slice Preparation for Electrophysiology

A standard protocol for preparing acute hippocampal slices for LTP experiments is as follows:

-

Animal Model: Adult male Wistar rats or C57BL/6 mice are commonly used.

-

Anesthesia and Euthanasia: The animal is deeply anesthetized with isoflurane (B1672236) and euthanized by decapitation, in accordance with institutional animal care and use committee guidelines.

-

Brain Extraction: The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgCl2.

-

Slicing: The hippocampus is dissected out, and transverse slices (typically 300-400 µm thick) are prepared using a vibratome or tissue chopper.

-

Recovery: Slices are transferred to a holding chamber containing oxygenated ACSF at room temperature (22-25°C) and allowed to recover for at least 1 hour before recording.[1][2]

Electrophysiological Recording of Long-Term Potentiation

-

Slice Placement: A single slice is transferred to a recording chamber continuously perfused with oxygenated ACSF at a constant flow rate (e.g., 2-3 ml/min) and temperature (e.g., 30-32°C).

-

Electrode Placement: A stimulating electrode is placed in the desired afferent pathway (e.g., Schaffer collaterals for CA1 LTP, or mossy fibers for CA3 LTP). A recording electrode is placed in the corresponding dendritic layer (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Baseline synaptic responses are evoked by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes to ensure a stable response. The stimulus intensity is adjusted to elicit an fEPSP with a slope that is 30-40% of the maximum response.

-

UBP302 Application: To investigate the role of GluK1, UBP302 (typically 10 µM, a concentration that is selective for GluK1 over AMPA receptors) is bath-applied for a period before LTP induction (e.g., 20 minutes) and can be maintained throughout the recording.[5]

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second, or a theta-burst stimulation (TBS) protocol.[9][10]

-

Post-Induction Recording: Following the induction protocol, fEPSPs are recorded at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of potentiation. The slope of the fEPSP is measured and normalized to the average baseline slope.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Metabotropic KAR-Dependent LTP

Kainate receptors, including those containing the GluK1 subunit, can induce a form of NMDAR-independent LTP through a metabotropic signaling cascade. The binding of glutamate to these receptors activates a G-protein, which in turn stimulates Phospholipase C (PLC). PLC activation leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). This cascade ultimately leads to an increase in the surface expression of AMPA receptors, contributing to the potentiation of the synapse.[2][11][12] UBP302, by blocking the initial binding of glutamate to GluK1-containing KARs, inhibits this entire downstream signaling pathway.

Experimental Workflow for Investigating UBP302's Effect on LTP

The following diagram illustrates a typical experimental workflow for assessing the impact of UBP302 on LTP in hippocampal slices.

Discussion and Future Directions

The use of UBP302 has been instrumental in elucidating the role of GluK1-containing KARs in long-term potentiation. The evidence points towards a significant contribution of these receptors, particularly at mossy fiber synapses, through both presynaptic and postsynaptic mechanisms. The metabotropic signaling pathway initiated by GluK1 activation presents a distinct, NMDAR-independent mechanism for inducing LTP.

Future research should focus on obtaining more precise quantitative data on the dose-dependent effects of UBP302 on LTP in different hippocampal subfields. Furthermore, investigating the interplay between KAR-dependent LTP and the more classical NMDAR-dependent LTP will provide a more complete picture of synaptic plasticity. For drug development professionals, the modulation of GluK1-containing KARs presents a potential target for therapeutic intervention in cognitive disorders where synaptic plasticity is dysregulated. A deeper understanding of the specific roles of these receptors could pave the way for the development of novel nootropic and neuroprotective agents.

References

- 1. genes2cognition.org [genes2cognition.org]

- 2. Video: Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of Group I Metabotropic Glutamate Receptors Potentiates Heteromeric Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Role of Kainate Autoreceptors in Short-Term Plasticity at Hippocampal Mossy Fiber Synapses | Journal of Neuroscience [jneurosci.org]

- 9. Hippocampal LTP and contextual learning require surface diffusion of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 12-Lipoxygenase Regulates Hippocampal Long-Term Potentiation by Modulating L-Type Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

UBP 302: A Technical Guide to its Application in Synaptic Plasticity Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and various neurological disorders. Ionotropic glutamate (B1630785) receptors, including kainate receptors, play a crucial role in modulating synaptic transmission and plasticity. UBP 302 has emerged as a valuable pharmacological tool for dissecting the specific contributions of GluK1 (formerly GluR5) subunit-containing kainate receptors to these processes. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying synaptic plasticity, complete with detailed experimental protocols and data presented for easy interpretation.

This compound: A Selective GluK1 Antagonist

This compound is a potent and selective competitive antagonist of kainate receptors containing the GluK1 subunit.[1][2] Its selectivity for GluK1-containing receptors over AMPA receptors, NMDA receptors, and other kainate receptor subunits makes it an invaluable tool for isolating the physiological and pathological roles of this specific receptor subtype.[1][3]

Mechanism of Action

This compound exerts its effects by binding to the ligand-binding domain of the GluK1 subunit, thereby preventing the binding of the endogenous agonist, glutamate. This blockade of receptor activation inhibits the influx of cations (Na+ and Ca2+) through the receptor channel, thus modulating neuronal excitability and synaptic transmission.

It is important to note that the selectivity of this compound is concentration-dependent. At concentrations of 10 μM or lower, it is highly selective for GluK1-containing kainate receptors. However, at higher concentrations (≥ 100 μM), it can also exhibit antagonist activity at AMPA receptors.[1] This dose-dependent effect is a critical consideration in experimental design and data interpretation.

Quantitative Data on this compound Activity

The following tables summarize the quantitative effects of this compound on receptor currents and synaptic transmission from published studies.

| Concentration | Target | Effect | Organism/Preparation | Reference |

| 10 µM | GluK1-containing Kainate Receptors | Antagonist | Neonatal Rat Brainstem-Spinal Cord | [1] |